(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
The compound (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine and pyrazolo[1,5-a]pyrimidine rings. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization processes. The final step involves the coupling of the two heterocyclic systems under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl and trifluoromethyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)[2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE: is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C19H18F3N5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C19H18F3N5O2/c1-9-7-15-26(6-5-14(19(20,21)22)27(15)24-9)18(28)12-8-13(11-3-4-11)23-17-16(12)10(2)25-29-17/h7-8,11,14H,3-6H2,1-2H3 |
InChI Key |
VXHYXMBRYPLORX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCN(C2=C1)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5CC5)C(F)(F)F |
Origin of Product |
United States |
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